

An In-Depth Technical Guide to Sch 40853-d4 in Research

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Compound of Interest

Compound Name: Sch 40853-d4

Cat. No.: B12427428

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Introduction

Sch 40853-d4 is the deuterium-labeled form of Sch 40853, a potent and selective antagonist of the dopamine D1 and D5 receptors. Due to the kinetic isotope effect, deuteration can sometimes lead to a slower metabolism of a compound, making it a valuable tool in pharmacokinetic studies. However, the primary application of **Sch 40853-d4** in research is as an internal standard for the accurate quantification of its non-labeled counterpart, Sch 40853, in biological samples using mass spectrometry-based techniques. Sch 40853 itself is the active metabolite of the clinical-stage drug Ecopipam (SCH 39166), which has been investigated for the treatment of a variety of central nervous system disorders. This guide provides a comprehensive overview of the research applications, mechanism of action, and relevant experimental data and protocols for Sch 40853 and its parent compound, Ecopipam.

Core Research Applications

The research applications of Sch 40853 and its parent compound, Ecopipam, primarily revolve around their selective antagonism of D1-like dopamine receptors. This has led to their investigation in several therapeutic areas:

- **Tourette's Syndrome:** Dysregulation of the dopaminergic system is a key hypothesis in the pathophysiology of Tourette's syndrome. As a D1/D5 receptor antagonist, Ecopipam has

been evaluated in clinical trials for its ability to reduce the frequency and severity of motor and vocal tics.

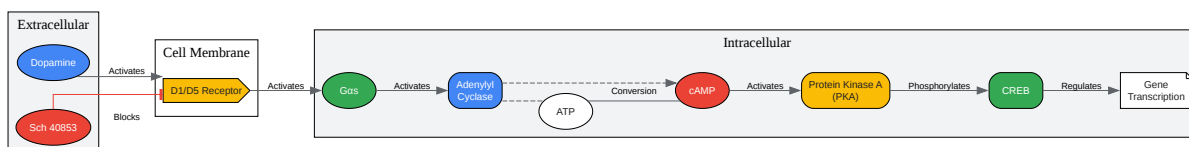
- Schizophrenia: While initial studies explored Ecopipam as a potential antipsychotic, it did not demonstrate efficacy against the positive symptoms of schizophrenia.[1][2] However, some research suggests a potential role in addressing the negative and cognitive symptoms of the disorder.[1]
- Obesity: The dopamine system is implicated in reward and feeding behaviors. Ecopipam has been studied for its potential to induce weight loss in obese individuals.[3]

Mechanism of Action: D1/D5 Receptor Antagonism

Sch 40853 exerts its pharmacological effects by selectively binding to and blocking the activity of dopamine D1 and D5 receptors, which are G-protein coupled receptors (GPCRs) that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing these receptors, Sch 40853 modulates downstream signaling cascades involved in neurotransmission.

Dopamine D1/D5 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of D1 and D5 receptors and the inhibitory effect of Sch 40853.



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Dopamine D1/D5 Receptor Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data for SCH 39166 (Ecopipam) and its active metabolite, Sch 40853.

Table 1: In Vitro Receptor Binding Affinity

Compound	Receptor	Ki (nM)	Reference
SCH 39166	Dopamine D1	3.6	[4]
SCH 39166	Dopamine D2	>1000	
SCH 39166	5-HT2	>300	
SCH 39166	5-HT1C	1327	
SCH 23390	5-HT1C	30	

Table 2: Preclinical Pharmacokinetics in Rats

Compound	Dose (mg/kg, SC)	Elimination Half-life (plasma)	Elimination Half-life (brain)	Reference
SCH 39166	0.25	~1.5 - 2.5 h	~1.5 - 2.5 h	
SCH 39166	2.5	~1.5 - 2.5 h	~1.5 - 2.5 h	
SCH 23390	0.25	~30 min	Slightly slower than plasma	

Table 3: Clinical Efficacy in Tourette's Syndrome (Phase 3 Trial)

Treatment Group	Relapse Rate	p-value	Hazard Ratio	Reference
Ecopipam (pediatric)	41.9%	0.0084	0.5	
Placebo (pediatric)	68.1%			
Ecopipam (pediatric & adult)	41.2%	0.0050	0.5	
Placebo (pediatric & adult)	67.9%			

Table 4: Clinical Efficacy in Obesity (Phase 2 Trial)

Treatment Group (100mg daily)	% Subjects with ≥5% Weight Loss (12 weeks)	p-value	Reference
Ecopipam	26%	<0.01	
Placebo	6%		

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for key experiments involving Sch 40853 and its parent compound.

Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., Sch 40853) to dopamine D1 receptors.

Materials:

- Cell membranes expressing human dopamine D1 receptors
- Radioligand (e.g., [3H]SCH 23390)
- Test compound (Sch 40853)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compound.
- In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at its K_d value), and varying concentrations of the test compound or vehicle.
- Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a known D1 antagonist.
- Specific binding is calculated by subtracting non-specific binding from total binding.

- Data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a K_i value using the Cheng-Prusoff equation.

cAMP Assay

Objective: To measure the effect of a D1 receptor antagonist (e.g., Sch 40853) on dopamine-stimulated cAMP production.

Materials:

- Cells expressing dopamine D1 receptors (e.g., CHO or HEK293 cells)
- Dopamine
- Test compound (Sch 40853)
- Phosphodiesterase inhibitor (e.g., IBMX)
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
- Cell culture medium and reagents

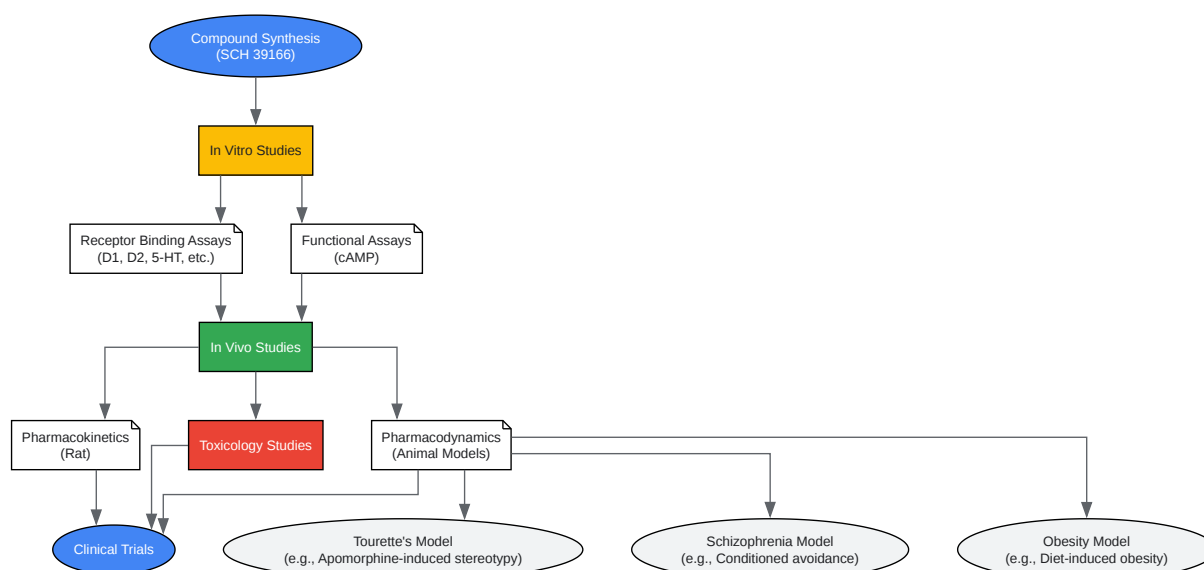
Procedure:

- Plate the cells in a multi-well plate and allow them to adhere.
- Pre-incubate the cells with the test compound at various concentrations or vehicle for a specified time.
- Add a phosphodiesterase inhibitor to prevent the degradation of cAMP.
- Stimulate the cells with a fixed concentration of dopamine (typically the EC₈₀) for a defined period.
- Lyse the cells to release the intracellular cAMP.
- Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

- Generate a dose-response curve to determine the IC₅₀ of the antagonist.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a D1 receptor antagonist like SCH 39166.



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Preclinical Evaluation Workflow

Conclusion

Sch 40853-d4 serves as an essential analytical tool for the precise quantification of its active counterpart, Sch 40853. The research surrounding Sch 40853 and its parent compound, Ecopipam, has provided valuable insights into the role of the dopamine D1/D5 receptor system in various neuropsychiatric and metabolic disorders. The data and protocols presented in this guide offer a foundational resource for researchers in the fields of pharmacology, neuroscience, and drug development who are interested in further exploring the therapeutic potential of selective D1/D5 receptor antagonists. Continued investigation into the nuanced roles of these receptors may pave the way for novel treatments for conditions with significant unmet medical needs.

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